molecular formula C12H16O B14280038 3-(2,5-Dimethylphenyl)butan-2-one CAS No. 138712-01-3

3-(2,5-Dimethylphenyl)butan-2-one

Cat. No.: B14280038
CAS No.: 138712-01-3
M. Wt: 176.25 g/mol
InChI Key: HIUYVCMYABAGES-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)butan-2-one is an organic compound that belongs to the class of aromatic ketones It features a butanone backbone with a 2,5-dimethylphenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 3-(2,5-Dimethylphenyl)butanoic acid.

    Reduction: 3-(2,5-Dimethylphenyl)butan-2-ol.

    Substitution: 3-(2,5-Dimethylphenyl)-2-nitrobutan-2-one (nitration product).

Scientific Research Applications

3-(2,5-Dimethylphenyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of aromatic ketone reactivity.

    Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into the pharmacological properties of related compounds may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)butan-2-one involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in electrophilic substitution. These interactions can influence the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)butan-2-one
  • 3-(3,5-Dimethylphenyl)butan-2-one
  • 3-(2,6-Dimethylphenyl)butan-2-one

Uniqueness

3-(2,5-Dimethylphenyl)butan-2-one is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its similar compounds.

Properties

CAS No.

138712-01-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)butan-2-one

InChI

InChI=1S/C12H16O/c1-8-5-6-9(2)12(7-8)10(3)11(4)13/h5-7,10H,1-4H3

InChI Key

HIUYVCMYABAGES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)C(=O)C

Origin of Product

United States

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